molecular formula C12H14N2O2 B2396578 1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione CAS No. 41260-54-2

1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

Cat. No. B2396578
CAS RN: 41260-54-2
M. Wt: 218.256
InChI Key: BWNZYWZXAGBIFK-UHFFFAOYSA-N
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Description

The compound “1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The pyrrolidine ring is one of the significant features of this compound. It is characterized by the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound has been involved in one-pot efficient syntheses, such as the creation of Nα-urethane-protected β- and γ-amino acids, demonstrating its utility in synthesizing important biological molecules with excellent yields and purities (Cal et al., 2012).
  • It serves as a precursor in the facile synthesis of dipeptide analogues, highlighting its importance in the field of peptide chemistry (Hosseini et al., 2006).

Computational Chemistry and Molecular Studies

  • The compound has been a subject in computational studies to understand its equilibrium geometry, vibrational spectra, and electronic structure, indicating its significance in antioxidant activities (Boobalan et al., 2014).

Synthesis of Complex Molecular Structures

  • It's used in multicomponent syntheses, like the creation of 3,4-disubstituted N-aminopyrrolidine-2,5-diones, showcasing its versatility in producing complex molecular structures with good to excellent yields (Adib et al., 2011).

Pharmaceutical and Biological Applications

  • The compound's derivatives have been studied for their antioxidant activity and their effects on blood coagulation systems, demonstrating potential in medical and pharmaceutical research (Hakobyan et al., 2020).
  • Its applications extend to biological research, where its derivatives show significant anti-inflammatory and anti-cancer properties, offering a potential avenue for therapeutic development (Zulfiqar et al., 2021).

Material Science and Corrosion Studies

  • It's been used in the study of corrosion inhibition, with derivatives showing effectiveness in preventing carbon steel corrosion, underlining its role in material science and industrial applications (Zarrouk et al., 2015).

Future Directions

Pyrrolidines and their derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . This suggests that “1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione” and similar compounds may have potential applications in future pharmacological research and drug development.

properties

IUPAC Name

1-methyl-3-(4-methylanilino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8-3-5-9(6-4-8)13-10-7-11(15)14(2)12(10)16/h3-6,10,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNZYWZXAGBIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione

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